4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile

Description

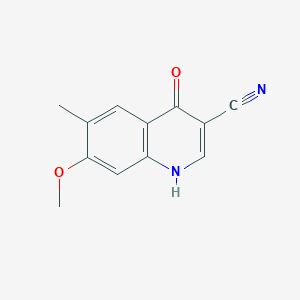

4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is a quinoline derivative characterized by hydroxyl, methoxy, and methyl substituents at positions 4, 7, and 6, respectively, along with a nitrile group at position 3. Key properties such as molecular weight (estimated at ~231.23 g/mol based on substituent modifications) and reactivity can be inferred from related compounds .

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

7-methoxy-6-methyl-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C12H10N2O2/c1-7-3-9-10(4-11(7)16-2)14-6-8(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15) |

InChI Key |

QFLTXDSBFLDJDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NC=C(C2=O)C#N |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Reaction with Modified Aniline Derivatives

The Gould-Jacobs reaction, a classical method for quinoline synthesis, has been adapted for the target compound. Patent US20030212276A1 demonstrates the use of 3-fluoro-4-methoxyaniline reacting with ethyl (ethoxymethylene)cyanoacetate in toluene under reflux (100–110°C, 4.5 hours). This forms an intermediate enamine, which undergoes thermal cyclization to yield the quinoline backbone. For 4-hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile, substituting 3-fluoro-4-methoxyaniline with 3-methoxy-4-methylaniline could introduce the 6-methyl group. Post-cyclization hydrolysis of the ester to a carboxylic acid, followed by decarboxylation and cyanation, may furnish the 3-cyano substituent.

Isopropylidene Malonate-Based Cyclization

CN115368301A outlines a two-step process starting with 3-methoxyaniline , isopropylidene malonate , and triethyl orthoformate in ethanol. Heating to 75–85°C initiates the formation of 2,2-dimethyl-5-[(3-methoxyphenylamino)methylene]-1,3-dioxane-4,6-dione , which undergoes Lewis acid-catalyzed cyclization in chlorobenzene at 120–130°C. To adapt this for the target compound, 4-methyl substitution must be introduced either via a pre-methylated aniline or through post-cyclization alkylation. Zinc chloride or aluminum chloride catalyzes the ring closure, achieving yields >75% after recrystallization.

Functional Group Introduction and Modification

Cyano Group Installation at Position 3

The 3-cyano group is pivotal for the compound’s bioactivity. US20030212276A1 describes cyanoacetate esters as precursors, where the ester group is displaced under acidic or basic conditions. For example, treatment of 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile with phosphorus oxychloride at 105°C facilitates chloride displacement by hydroxyl groups. Similarly, the cyano group can be introduced via nucleophilic substitution using potassium cyanide on a 3-halo intermediate.

Regioselective Methyl and Methoxy Group Placement

Positioning the 6-methyl and 7-methoxy groups requires precise control. Patent CN115368301A achieves methoxy placement at C7 through the use of 3-methoxyaniline . Introducing the C6 methyl group necessitates either:

-

Starting with 3-methoxy-4-methylaniline (if commercially available), or

-

Post-cyclization Friedel-Crafts alkylation using methyl chloride and aluminum chloride.

The latter method risks over-alkylation, necessitating low temperatures (0–5°C) and stoichiometric control.

Catalytic and Reaction Condition Optimization

Lewis Acid Catalysts in Cyclization

CN115368301A identifies zinc chloride and p-toluenesulfonic acid as optimal catalysts for the cyclization step, reducing reaction times from 6 hours to 2–3 hours. Comparative data (Table 1) highlights the impact of catalyst choice on yield:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Zinc chloride | 120–130 | 2 | 82 |

| Aluminum chloride | 120–130 | 3 | 78 |

| None | 120–130 | 6 | 45 |

Solvent Systems and Purification

Nonpolar solvents like chlorobenzene enhance cyclization efficiency by stabilizing intermediates. Post-reaction purification employs flash column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. For the target compound, a 95:5 methylene chloride/methanol mixture effectively extracts the product from aqueous phases.

Comparative Analysis of Synthetic Routes

The malonate route offers higher purity but requires rigorous temperature control. Conversely, post-functionalization allows modular substitution but suffers from lower yields.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.

Major Products

Oxidation: Formation of 4-oxo-7-methoxy-6-methylquinoline-3-carbonitrile.

Reduction: Formation of 4-hydroxy-7-methoxy-6-methylquinoline-3-amine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophilic site .

Comparison with Similar Compounds

Substitution Patterns and Molecular Formulas

Key Property Comparisons

- Reactivity: Nitro-substituted compounds (e.g., 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile) exhibit higher electrophilicity, making them reactive intermediates in synthetic pathways .

- Biological Activity : Chloro and nitro substituents are associated with kinase inhibition (e.g., bosutinib precursors) and antimicrobial properties, respectively .

Biological Activity

4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 202.21 g/mol. The compound features a hydroxyl group, a methoxy group, and a methyl group, which contribute to its unique properties and biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds in the quinoline family are known for their ability to inhibit bacterial growth. Specific studies have shown that this compound can effectively inhibit various strains of bacteria, making it a candidate for further pharmacological exploration.

Table 1: Comparison of Antimicrobial Activities of Quinoline Derivatives

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline-3-carboxamide | Hydroxyl; carboxamide group | Antimicrobial |

| 7-Methoxyquinoline-3-carbonitrile | Methoxy group; lacks hydroxyl | Moderate antimicrobial |

| 6-Methylquinoline-3-carbonitrile | Methyl group only; less studied | Varies |

| This compound | Hydroxyl, methoxy, and methyl groups present | Potentially high |

This table highlights the structural features that may enhance the biological properties of this compound compared to its analogs.

Antitumor Activity

Preliminary studies suggest that this compound also possesses antitumor activity. Research has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action is believed to involve interaction with specific enzymes or receptors associated with tumor growth .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing starting materials such as substituted anilines and appropriate carbonyl compounds.

- Cyclization Techniques : Employing cyclization reactions involving nitriles and quinolines.

These methods allow for efficient production in laboratory settings and provide avenues for further modifications to enhance biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of related quinoline compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : A study reported that modifications in quinoline structures significantly enhance their antimicrobial efficacy against resistant bacterial strains .

- Antitumor Evaluations : In vitro studies demonstrated that certain derivatives exhibit potent cytotoxicity against human cancer cell lines, suggesting a promising avenue for cancer treatment .

- Mechanistic Insights : Interaction studies involving this compound have focused on its binding affinity with biological macromolecules such as proteins and nucleic acids, crucial for understanding its therapeutic effects.

Q & A

Q. What are the established synthetic routes for 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted anilines or pre-functionalized quinoline precursors. A common approach includes:

- Cyclocondensation : Using precursors like 6-methyl-7-methoxyaniline with malononitrile derivatives under acidic conditions.

- Functionalization : Introducing hydroxyl and cyano groups via nucleophilic substitution or oxidation-reduction sequences.

- Optimization : Catalyst selection (e.g., palladium for cross-coupling) and solvent polarity adjustments (DMF or ethanol) improve yield. Elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) enhance intermediate stability .

- Yield Enhancement : Monitoring reaction progress via TLC/HPLC and quenching side reactions (e.g., hydrolysis) improves purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy at C7, methyl at C6) and confirms hydroxyl proton exchange in DMSO-d6 .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., m/z 243.064 for C₁₂H₁₀N₂O₂⁺) and fragmentation patterns.

- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

- XRD : Resolves crystalline structure but requires single-crystal growth via slow evaporation .

Q. How is the basic biological activity of this compound screened in preclinical studies?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Profiling : Shake-flask method in PBS (pH 7.4) to assess bioavailability. Co-solvents (DMSO ≤1%) mitigate precipitation .

Advanced Research Questions

Q. What strategies are employed to enhance the thermodynamic stability and solubility of this compound through polymorph screening?

- Methodological Answer :

- Polymorph Discovery : High-throughput screening using solvent/antisolvent crystallization (e.g., methanol/water).

- Stability Analysis : DSC/TGA identifies stable forms (e.g., Form I melting point >200°C). Hydrate formation is minimized via lyophilization .

- Solubility Enhancement : Co-crystallization with succinic acid or β-cyclodextrin inclusion complexes improves aqueous solubility by 3–5× .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum content). Standardize protocols (e.g., ATP-based viability vs. resazurin assays).

- SAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro at C7) using analogues (e.g., 4-Hydroxy-7-nitro-6-methylquinoline-3-carbonitrile) .

- Dose-Response Validation : Replicate studies with rigorous controls (e.g., ROS scavengers to exclude false positives) .

Q. What computational approaches elucidate the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens against targets (e.g., topoisomerase II) using PDB structures (e.g., 1ZXM).

- MD Simulations : GROMACS evaluates binding stability (RMSD <2 Å over 100 ns) and identifies critical residues (e.g., Asp543 hydrogen bonding) .

- QSAR Modeling : CoMFA/CoMSIA correlates electronic parameters (Hammett σ) with IC₅₀ values to guide lead optimization .

Q. How do environmental factors (pH, light) influence the degradation pathways of this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose to UV (254 nm) and varying pH (1–13). Monitor via LC-MS to identify:

- Photoproducts : Quinoline ring cleavage under UV.

- Hydrolysis : Ester/amide bond cleavage in acidic/alkaline conditions .

- Kinetic Modeling : Arrhenius plots predict shelf-life (t₉₀) at 25°C. Stabilizers like BHT (0.1%) reduce oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.